N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

Lipophilicity Physicochemical Properties Medicinal Chemistry

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide (CAS 1008953-87-4, molecular weight 314.74 g/mol) is a synthetic acetamide featuring a substituted morpholinone core. Its molecular formula is C14H16ClFN2O3.

Molecular Formula C14H16ClFN2O3
Molecular Weight 314.74 g/mol
Cat. No. B12122540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
Molecular FormulaC14H16ClFN2O3
Molecular Weight314.74 g/mol
Structural Identifiers
SMILESCCN1CCOC(C1=O)CC(=O)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C14H16ClFN2O3/c1-2-18-5-6-21-12(14(18)20)8-13(19)17-9-3-4-11(16)10(15)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,17,19)
InChIKeyHNXZAHUARUDKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide: Physicochemical Profile and Procurement-Grade Identity


N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide (CAS 1008953-87-4, molecular weight 314.74 g/mol) is a synthetic acetamide featuring a substituted morpholinone core. Its molecular formula is C14H16ClFN2O3. The compound possesses a topological polar surface area of 58.6 Ų, a cLogP of 1.9, and one hydrogen bond donor, positioning it firmly within Lipinski's rule-of-five space for drug-like molecules [1]. The molecule contains an undefined stereocenter, meaning commercial samples are typically supplied as a racemic mixture unless chiral separation is specified . This compound serves primarily as a versatile intermediate or scaffold in medicinal chemistry rather than a finished active pharmaceutical ingredient.

Why In-Class Morpholinone Acetamides Cannot Simply Be Interchanged with N-(3-Chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide


The morpholinone acetamide class is characterized by profound pharmacodynamic divergence arising from minor aryl substitution changes. Although many analogs share the 4-ethyl-3-oxomorpholin-2-yl core (see Section 3), the pendant 3-chloro-4-fluorophenyl moiety critically dictates target engagement, selectivity, and ADME properties . Subtle alterations, such as removing the chlorine or repositioning the fluorine, are known to dramatically switch activity profiles—a phenomenon well-documented for EGFR-targeted and MDM2-targeted series where 3-chloro-4-fluoro substitution is a privileged pharmacophore [1]. Consequently, bulk procurement decisions based solely on class-level similarity risk acquiring a compound that lacks the specific portfolio of biological interactions for which this precise chemotype was originally designed.

Quantitative Comparative Evidence Guide for N-(3-Chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide


Chlorine Substitution Dictates Lipophilicity and Predicted Membrane Permeability Relative to Dechloro and Desfluoro Analogs

The presence of both chlorine and fluorine atoms in the 3-chloro-4-fluorophenyl ring endows N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide with a calculated LogP of 1.9 (PubChem XLogP3) [1]. This represents a significant increase in lipophilicity compared to two closest commercially available analogs: N-(3-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide (predicted LogP 1.7 [2]) and 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide (predicted LogP 1.4 [3]). The quantified difference of +0.2 to +0.5 LogP units translates to an approximately 1.6- to 3.2-fold increase in predicted octanol-water partition coefficient.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Topological Polar Surface Area Differentiation Between 3-Chloro-4-Fluorophenyl and Monohalogenated Analogs

The topological polar surface area (TPSA) of the target compound is 58.6 Ų . The monochloro analog N-(3-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has a TPSA of 58.6 Ų (no change, as both are halogenated at the meta position), while the monofluoro analog 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide has a TPSA of 58.6 Ų . The TPSA is identical across these analogs because the amide and morpholinone groups dominate the polar surface calculation. However, the combination of chlorine and fluorine increases molecular polarizability (predicted 30.3 ± 0.5 10⁻²⁴ cm³) compared to the monofluoro analog (29.1), potentially enhancing Van der Waals interactions at hydrophobic binding pockets.

TPSA Drug-likeness Oral Bioavailability

Chiral Undefined Stereocenter Enables Racemic Mixture Supply with Potential for Chiral Resolution

PubChem classifies the compound as having 1 undefined atom stereocenter [1]. In contrast, the morpholinone core in the closely related MDM2 inhibitor patent series (AU2012316055B2) is defined with specific (2S,5R,6R) or (2R,5R,6R) stereochemistry for biological activity [2]. The target compound is procured as a racemic mixture with an undefined stereocenter count of 1, offering procurement flexibility: researchers can screen the racemate for initial hit identification, then commission chiral separation (e.g., SFC or chiral HPLC) to obtain enantiopure samples for advanced profiling.

Stereochemistry Chiral Resolution Procurement Specification

Validated Application Scenarios for N-(3-Chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide in Research and Industrial Procurement


EGFR-Targeted Drug Discovery: Hit-to-Lead Optimization of 3-Chloro-4-Fluoroanilide Pharmacophores

The 3-chloro-4-fluorophenyl motif is a recognized pharmacophore in several EGFR inhibitor series. This compound, with its superior lipophilicity (XLogP3 = 1.9) and predicted membrane permeability [1], is well-suited for initial screening and scaffold optimization. Procurement of this specific analog, rather than the less lipophilic desfluoro or monochloro versions, enables medicinal chemists to evaluate the role of dual halogen substitution in balancing potency against wild-type and mutant EGFR while maintaining adequate aqueous solubility for in vitro assays.

MDM2-p53 Protein-Protein Interaction Inhibitor Development

Patents such as AU2012316055B2 disclose 3-oxomorpholin-2-yl acetic acid derivatives as MDM2 inhibitors with defined stereochemistry [2]. The racemic nature of the target compound allows research teams to rapidly screen both enantiomers for MDM2 binding activity. The 3-chloro-4-fluorophenyl substitution pattern may confer a distinct binding mode compared to the 3-chlorophenyl analogs described in the patent literature, potentially revealing novel interactions within the MDM2 hydrophobic cleft.

CNS Penetrant Probe Synthesis Leveraging Optimized Lipophilicity and Low TPSA

With a TPSA of 58.6 Ų (well below the 90 Ų threshold for CNS penetration) and an XLogP3 of 1.9 [1], this compound is an excellent starting point for CNS-targeted probe development. Its logBB-predicted profile is more favorable than the monofluoro analog (XLogP3 1.4). Procurement of this specific compound enables blood-brain barrier penetration studies in hCMEC/D3 or MDCK-MDR1 cell monolayers, providing critical data for go/no-go decisions in neuroscience drug discovery programs.

Chemical Biology Tool Compound for Halogen-Bonding Interaction Studies

The unique combination of chlorine and fluorine substituents on the anilide ring creates a distinctive halogen bond donor-acceptor surface. The enhanced molecular polarizability of 30.3 × 10⁻²⁴ cm³ compared to the monofluoro analog (29.1) [2] makes this compound a valuable tool for studying halogen-π and halogen-oxygen interactions in protein-ligand co-crystal structures. Structural biology groups can procure this compound to elucidate binding modes that exploit these non-canonical interactions.

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